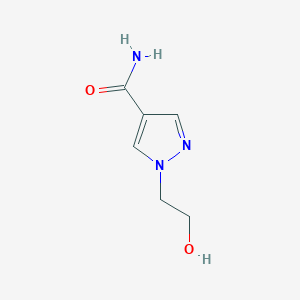

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Description

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6(11)5-3-8-9(4-5)1-2-10/h3-4,10H,1-2H2,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYHSUSQLBMWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-aminoethanol under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxamide.

Reduction: Formation of 1-(2-aminoethyl)-1H-pyrazole-4-carboxamide.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C6H9N3O2

- Molecular Weight : 155.16 g/mol

- Chemical Structure : The compound features a pyrazole ring with a hydroxyl ethyl group and a carboxamide functional group, which contribute to its biological activity.

Pharmacological Activities

-

Anti-inflammatory Activity

- Numerous studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide have been tested against various models of inflammation, such as the carrageenan-induced paw edema model in rats. These studies revealed that certain derivatives showed comparable efficacy to established anti-inflammatory drugs like indomethacin .

- Antimicrobial Activity

-

Anticancer Properties

- The anticancer potential of this compound has been investigated through various in vitro assays against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). Compounds derived from this scaffold have shown promising results, with some exhibiting IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and pathways involved.

Comparaison Avec Des Composés Similaires

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound increases polarity compared to nitro (e.g., 1-butyl-3-nitro derivative) or trifluoromethyl substituents .

- Thermal Stability : Nitro-substituted derivatives (e.g., 1-butyl-3-nitro) exhibit higher predicted boiling points (~375°C) due to strong intermolecular interactions .

Mechanistic Insights :

Activité Biologique

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound has been investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound features a pyrazole ring with hydroxyethyl and carboxamide functional groups, which contribute to its biological interactions. The molecular structure is crucial for its ability to interact with biological targets, influencing its pharmacological effects.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The hydroxyethyl and carboxamide groups can form hydrogen bonds and other interactions, modulating the activity of these targets. This modulation may lead to various biological responses, including inhibition of inflammatory pathways and cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. For instance, studies reported an IC50 value indicating effective antibacterial activity against Gram-positive bacteria .

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This action suggests its potential as an anti-inflammatory agent in conditions characterized by excessive inflammation .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a chemotherapeutic agent .

| Activity | Cell Line/Organism | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Varies | |

| Anti-inflammatory | LPS-stimulated cells | Varies | |

| Anticancer | A549 | ~26 µM | |

| Anticancer | MCF-7 | ~0.08 µM |

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study assessed the compound's efficacy against various bacterial strains, demonstrating significant antibacterial activity with potential applications in treating infections caused by resistant strains .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to inhibit LPS-induced inflammation in vitro, revealing a reduction in TNF-α levels and NO production, suggesting therapeutic potential for inflammatory diseases .

- Cytotoxicity Evaluation : In a study evaluating anticancer properties, this compound was tested against several cancer cell lines, showing potent cytotoxic effects and inducing apoptosis in targeted cells .

Q & A

Q. What are the optimal synthetic routes for 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be tailored to improve yield?

The synthesis of pyrazole-4-carboxamide derivatives typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . To optimize yield, variables such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst use (e.g., acidic or basic conditions) should be systematically tested. Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl and amide protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identification of functional groups like amide (C=O stretch at ~1650 cm) and hydroxyl (broad O-H stretch at ~3300 cm) .

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How can structural modifications of the pyrazole core enhance target-specific bioactivity?

Key modifications include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 3-position can improve metabolic stability and binding affinity to enzymes like BTK, as seen in pirtobrutinib derivatives .

- Side-chain optimization : Replacing the 2-hydroxyethyl group with bicyclic or fluorinated moieties (e.g., 1,1,1-trifluoropropan-2-yl) enhances lipophilicity and target engagement, as demonstrated in nematocidal pyrazole-4-carboxamides .

- Amide substitution : Replacing the carboxamide with thioamide groups (e.g., in DHFR inhibitors) alters hydrogen-bonding interactions, impacting enzymatic inhibition .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Molecular docking : Use tools like AutoDock Vina to model binding poses with target proteins (e.g., BTK or DHFR). For example, docking scores for pyrazole derivatives with DHFR revealed critical interactions with residues like Asp94 and Leu4 .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 50 ns simulations) to evaluate conformational changes in the target-ligand complex .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-4-carboxamide analogs?

- Reproducibility checks : Validate experimental conditions (e.g., cell lines, assay protocols). For instance, discrepancies in IC values for anti-cancer activity may arise from differences in MTT assay incubation times .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .

- Target selectivity screening : Employ kinase or receptor panels to rule off-target effects. For example, off-target binding to cannabinoid receptors was observed in structurally similar arachidonic acid derivatives .

Q. What strategies mitigate challenges in scaling up pyrazole-4-carboxamide synthesis for preclinical studies?

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., cyclocondensation) .

- Purification optimization : Use flash chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity batches .

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

Methodological Considerations

- Safety protocols : When handling pyrazole derivatives, use respiratory protection (NIOSH-certified masks) and nitrile gloves due to potential irritancy, as recommended in safety data sheets for related compounds .

- Data validation : Cross-reference spectral data with computational predictions (e.g., IR frequencies from DFT) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.